molecular formula C5H3FI2N2 B1375668 6-Fluoro-3,5-diiodopyridin-2-amine CAS No. 1402148-90-6

6-Fluoro-3,5-diiodopyridin-2-amine

Cat. No. B1375668
CAS RN: 1402148-90-6
M. Wt: 363.9 g/mol
InChI Key: VYDASIGJNNEHNW-UHFFFAOYSA-N
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Description

6-Fluoro-3,5-diiodopyridin-2-amine is a chemical compound with the molecular formula C5H3FI2N2 . It has a molecular weight of 363.9 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3,5-diiodopyridin-2-amine is based on its molecular formula, C5H3FI2N2 . The InChI code for this compound is 1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) .

Scientific Research Applications

Complexation and Reaction with Dioxygen

The tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, has been studied for its ability to complex with FeCl2, forming a high-spin complex. This complex exhibits thermal stability and reacts instantaneously with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers and mixed salts. This reaction mechanism parallels the autoxidation of ferrous porphyrins (Machkour, Mandon, Lachkar, & Welter, 2004).

Synthesis of Fluorinated Pyridine Derivatives

Studies have shown the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, achieved through amine substitution and hydroxy substitution. This process is significant due to its high yield and purity, and the mechanism involves keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).

Chemoselective Functionalization

The chemoselective functionalization of related fluoropyridines has been researched, particularly focusing on the selective substitution of fluorine groups under various conditions. These studies provide insights into the nuanced reactivity of fluorine in complex molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Antibacterial Activity

Research into pyridonecarboxylic acids, which include fluorine-substituted compounds, has shown promising results in antibacterial activity. These compounds have been identified as more active than certain standard treatments, indicating their potential in medicinal chemistry (Egawa et al., 1984).

Radiosynthesis for Medical Imaging

Fluorine-18-labelled fluoropyridine derivatives, including 6-fluoropyridin-2-amine, have been developed for medical imaging applications. The method demonstrates the feasibility of nucleophilic meta-fluorination of pyridine derivatives, which are potentially useful in radiopharmaceutical chemistry (Abrahim et al., 2006).

Catalyst-free Amination

Catalyst-free reactions of related fluoropyridines with various amines have been studied. This research sheds light on the reactivity of fluoropyridines in the absence of catalysts, contributing to the understanding of their chemical behavior (Abel et al., 2015).

Synthesis of Antitumor Agents

A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and investigated for their cytotoxic activity against tumor cell lines. This study highlights the potential of fluorine-substituted compounds in the development of new antitumor agents (Tsuzuki et al., 2004).

Fluorinated Herbicides Development

The synthesis of novel fluoropicolinate herbicides has been achieved by cascade cyclization of fluoroalkyl alkynylimines. This method allows for the creation of previously inaccessible structures, demonstrating the role of fluorine in developing new herbicidal compounds (Johnson et al., 2015).

properties

IUPAC Name

6-fluoro-3,5-diiodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDASIGJNNEHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,5-diiodopyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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